Quinolin-5-ylmethanamine;dihydrochloride

Sirtuin Modulation Epigenetics Cancer Research

This 5-aminomethylquinoline is isolated as a dihydrochloride salt, enabling direct dissolution in aqueous buffers without acidification—a critical advantage over free bases that require pre-solubilization and risk pH perturbation or DMSO precipitation in biological assays. Documented SIRT2 inhibition (IC50 1 μM) and D2 receptor binding (Ki 1.5 μM) make it a validated reference ligand for epigenetic and neuropharmacology profiling. The primary amine handle supports amide coupling and reductive amination for rapid kinase SAR expansion. Consistent ≥95% purity ensures batch-to-batch reproducibility in high-throughput screening.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
Cat. No. B8260135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-5-ylmethanamine;dihydrochloride
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)CN.Cl.Cl
InChIInChI=1S/C10H10N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1-6H,7,11H2;2*1H
InChIKeyNJLVFFZPWISOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-5-ylmethanamine Dihydrochloride: Core Scaffold Identification for Targeted Chemical Procurement


Quinolin-5-ylmethanamine dihydrochloride (CAS 1187931-81-2) is a heterocyclic building block composed of a quinoline core with a primary aminomethyl substituent at the 5-position, isolated as a dihydrochloride salt for enhanced aqueous handling . The dihydrochloride counterion formulation is a critical procurement differentiator, as it directly enables direct dissolution in aqueous biological buffers without the need for additional acidification steps, a common limitation of the free base form . The compound serves as a key intermediate in medicinal chemistry campaigns targeting sirtuin modulation, dopamine receptor profiling, and kinase inhibitor development .

Why Generic Substitution of Quinolin-5-ylmethanamine Dihydrochloride Fails in Reproducible Research


Generic substitution of quinoline-based amines without precise positional and salt-form verification leads to non-reproducible biological data and synthetic failures. Even within the quinoline series, simple changes such as relocating the aminomethyl group from the 5-position to the 8-position or altering the counterion from dihydrochloride to free base fundamentally alters physicochemical properties, including aqueous solubility, logP, and protonation state . Furthermore, methylation of the primary amine to a secondary or tertiary amine introduces steric and electronic modifications that can abrogate target binding or dramatically shift selectivity profiles. The quantitative evidence below establishes the specific and non-fungible performance parameters of the 5-aminomethyl substitution pattern in the dihydrochloride form relative to its closest positional and functional analogs.

Quinolin-5-ylmethanamine Dihydrochloride: Head-to-Head Quantitative Differentiation Against Closest Analogs


SIRT2 Inhibition: Positional Selectivity of 5-Aminomethyl vs. 8-Aminomethyl Quinoline Scaffolds

Quinolin-5-ylmethanamine dihydrochloride demonstrates quantifiable inhibition of human SIRT2 deacetylase activity with a reported IC50 of 1.00 × 10³ nM (1 μM) under recombinant enzyme assay conditions . This represents a 200-fold improvement in potency compared to a related quinoline-5-carboxamide derivative (IC50 = 2.00 × 10⁵ nM) tested in the same target class . While direct head-to-head data for the 8-aminomethyl positional isomer is not available in primary literature, class-level inference based on established quinoline SAR indicates that the 5-substitution pattern provides a distinct electronic and steric environment for SIRT2 binding pocket interactions compared to the 8-substitution pattern, which is more commonly associated with metal chelation rather than enzyme active site inhibition .

Sirtuin Modulation Epigenetics Cancer Research

Dopamine D2 Receptor Binding: Impact of Primary Amine vs. N-Methyl Substitution

The primary amine functionality of quinolin-5-ylmethanamine is a critical determinant of its interaction with the dopamine D2 receptor. The compound exhibits a binding affinity (Ki) of 1.50 × 10³ nM (1.5 μM) for the human D2S receptor high-affinity site expressed in HEK293 cells . In contrast, N-methylation of the amine to form N-methyl-1-quinolin-5-ylmethanamine shifts the binding profile toward the dopamine D3 receptor, with a reported IC50 of 47 nM for antagonist activity at the human D3 receptor expressed in CHO cells . This >30-fold difference in target preference underscores that the primary amine is essential for D2 receptor engagement, while the N-methyl derivative exhibits enhanced D3 selectivity.

Dopamine Receptor Profiling CNS Drug Discovery Neuropharmacology

Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form of quinolin-5-ylmethanamine provides a decisive handling advantage over the free base. The dihydrochloride exhibits aqueous solubility >50 mg/mL in phosphate-buffered saline (PBS) at pH 7.4, enabling direct dissolution into biological assay media without organic co-solvents or pH adjustment . In contrast, the free base (quinolin-5-ylmethanamine) has low aqueous solubility and requires dissolution in organic solvents such as methanol or dichloromethane . The dihydrochloride form also exhibits a predicted pKa of 8.57 ± 0.30, ensuring the primary amine remains predominantly protonated at physiological pH, which is essential for consistent target engagement in cellular assays .

Formulation Development Biological Assay Compatibility Compound Management

Lipophilicity and Membrane Permeability: LogP Differentiation from Isoquinoline Analog

Quinolin-5-ylmethanamine exhibits a calculated logP of 2.39, reflecting its moderate lipophilicity suitable for passive membrane diffusion . This value is distinct from the isoquinolin-5-ylmethanamine scaffold, which, while structurally similar, presents a different nitrogen atom position in the fused ring system. The isoquinoline analog has a predicted pKa of 8.68 ± 0.30 , suggesting a slightly higher basicity that could influence ionization state at physiological pH and subsequent tissue distribution. While direct logP comparison data for the isoquinoline analog are not available, the quinoline scaffold is generally associated with superior CNS penetration profiles compared to isoquinoline derivatives, which are more commonly linked to peripheral dopamine transporter interactions and neurotoxicity concerns .

ADME Profiling CNS Drug Design Pharmacokinetics

Quinolin-5-ylmethanamine Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


SIRT2 Inhibitor Screening and Epigenetic Target Validation

The compound's confirmed SIRT2 inhibitory activity (IC50 = 1 μM) makes it a suitable positive control or starting scaffold for epigenetic drug discovery campaigns targeting sirtuin 2. The 5-aminomethyl substitution pattern provides a defined chemical starting point for structure-activity relationship (SAR) expansion, as documented in patents covering quinoline-based sirtuin modulators . The dihydrochloride salt form ensures consistent solubility in aqueous assay buffers, eliminating DMSO precipitation artifacts that plague free base analogs during high-throughput screening .

Dopamine Receptor Subtype Profiling in CNS Drug Discovery

With a measured Ki of 1.5 μM for the dopamine D2 receptor, the compound serves as a reference ligand for D2 receptor binding assays. Its primary amine functionality distinguishes it from N-methyl analogs that preferentially engage the D3 receptor (IC50 = 47 nM), making it a valuable tool for delineating D2- versus D3-mediated pharmacology . The dihydrochloride formulation is essential for direct addition to cell culture media without pH perturbation, preserving receptor expression and function.

Synthesis of 3-Substituted Aminomethylquinoline Kinase Inhibitors

The primary aminomethyl group at the 5-position serves as a versatile synthetic handle for generating 3-substituted aminomethylquinoline derivatives with dual PI3Kδ and mTOR inhibitory activity. Recent medicinal chemistry studies have demonstrated that 3-substituted aminomethylquinoline analogs exhibit potent anticancer effects, establishing the 5-aminomethyl scaffold as a privileged structure for kinase inhibitor design . The dihydrochloride salt simplifies amide coupling and reductive amination reactions by providing the free amine in a readily soluble, storable form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinolin-5-ylmethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.